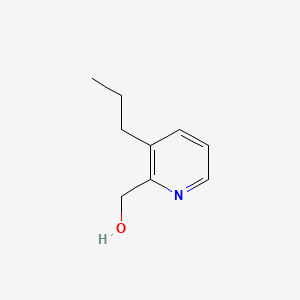

(3-Propylpyridin-2-yl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(3-Propylpyridin-2-yl)methanol, also known as this compound, is a useful research compound. Its molecular formula is C9H13NO and its molecular weight is 151.209. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Lipid Dynamics in Biological and Synthetic Membranes : Methanol, a common solubilizing agent, significantly influences lipid dynamics in biological and synthetic membranes, as demonstrated in a study using small-angle neutron scattering. This impact is critical in the study of transmembrane proteins/peptides and biomembrane composition (Nguyen et al., 2019).

Catalysis in Chemical Reactions : A dinuclear Zn(II) complex has been shown to catalyze the cleavage and isomerization of 2-hydroxypropyl alkyl phosphates, involving a common cyclic phosphate intermediate, in methanol (Tsang et al., 2009).

Catalytic Applications in Organic Synthesis : A study on the synthesis of 2,3‐Diaryl‐3H‐pyrrolo[2,3‐c]pyridin‐3‐ol derivatives showed that aryl(3-isocyanopyridin-4-yl)methanones reacted with aryl Grignard reagents to form these derivatives, demonstrating an application in organic synthesis (Kobayashi et al., 2011).

Use in Aldol-Type Reactions : In a study, the addition of N-chlorosuccinimide to a solution of propen-2-yl acetate, aldehydes, SnCl2, and methanol caused an aldol-type reaction to produce 4-substituted 4-methoxybutan-2-ones, highlighting a specific chemical synthesis application (Masuyama et al., 1992).

Enantioselective Epoxidation of α,β-Enones : A catalyst derived from (1R,3S,4S)-2-azanorbornyl-3-methanol was used for the enantioselective epoxidation of α,β-enones, showing its potential in asymmetric synthesis (Lu et al., 2008).

Hydrogenation to Methanol : A study on YBa2Cu3O7 catalyst demonstrated its use in the synthesis of methanol from CO2 and H2, elucidating the mechanism of methanol synthesis and the role of catalyst structure (Gao & Au, 2000).

Ligand Exchange Reactions in Organometallic Chemistry : Research on the complex [Et4N]3[W2(CO)6(OMe)3] revealed its ability to undergo ligand substitution with alcohols, including methanol, demonstrating an application in organometallic chemistry (Klausmeyer et al., 2003).

Iridium-Catalyzed C–C Coupling of Methanol and Allenes : A study showed that methanol can be used in direct C–C coupling with allenes using an iridium catalyst, representing a novel approach in fine chemical synthesis (Moran et al., 2011).

Propriétés

IUPAC Name |

(3-propylpyridin-2-yl)methanol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-2-4-8-5-3-6-10-9(8)7-11/h3,5-6,11H,2,4,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNSIDXNBLQEUQS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=C(N=CC=C1)CO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40652229 |

Source

|

| Record name | (3-Propylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102438-91-5 |

Source

|

| Record name | (3-Propylpyridin-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40652229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-Cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)sulfuric diamide](/img/structure/B560698.png)

![7-Nitro-1H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B560701.png)